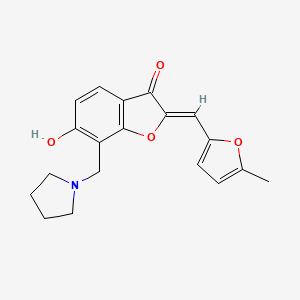
(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide insights into the functional groups present in the compound and their potential reactivity.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide insights into its reactivity and potential uses.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can provide insights into how the compound might behave under different conditions.科学的研究の応用
Synthesis and Structural Analysis
- Various substituted derivatives similar to the compound have been synthesized, demonstrating methodologies that might be applicable to or provide insight into the synthesis and structural analysis of the compound. For instance, methods involving reactions of hydroxy derivatives with nucleophiles have been used to synthesize substituted derivatives, showcasing synthetic routes that could potentially be applied to the target compound (Goto et al., 1991).
Luminescent Properties
- Compounds with structural similarities have been shown to exhibit strong fluorescence at room temperature in solid state, suggesting potential applications in materials science for the development of luminescent materials (Jiang et al., 2004).
Molecular Simulation and Structural Stability
- Molecular simulation studies on related compounds, including the analysis of macromolecular structures, offer insights into their stability and potential interactions. This approach could be applied to understand the stability and reactivity of the compound (Xiang et al., 2011).
Potential for Catalysis and Biological Imaging
- Some related compounds have been explored for their catalytic properties and applications in biological imaging, indicating possible areas of research for the compound. For instance, zinc complexes with multidentate nitrogen ligands have shown catalytic activity in aldol reactions, suggesting a potential research direction in catalysis (Darbre et al., 2002). Additionally, fluorescence-based sensors for metal ions have been developed, highlighting another potential application in biological imaging or environmental sensing (Nolan et al., 2006).
Safety And Hazards
This involves understanding the potential risks associated with handling or using the compound. It could include toxicity data, flammability, environmental impact, etc.
将来の方向性
This involves speculating on potential future research directions. This could be based on the compound’s properties, reactivity, or biological activity.
Please consult with a professional chemist or a relevant expert for detailed and accurate information.
特性
IUPAC Name |
(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-4-5-13(23-12)10-17-18(22)14-6-7-16(21)15(19(14)24-17)11-20-8-2-3-9-20/h4-7,10,21H,2-3,8-9,11H2,1H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAXZBGIVUFFCA-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide](/img/structure/B2469063.png)
![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)
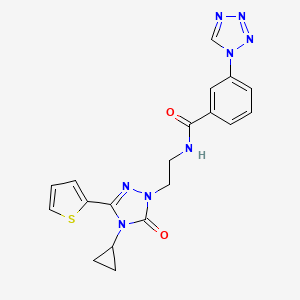
![N-(4-acetylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2469069.png)
![4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2469070.png)
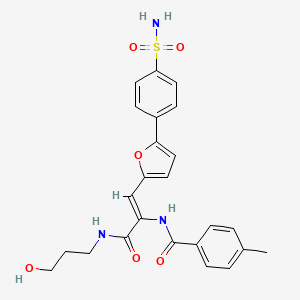
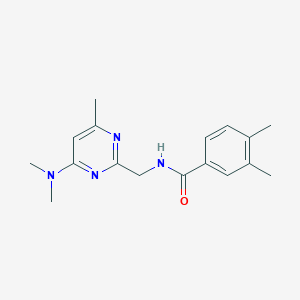
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2469075.png)
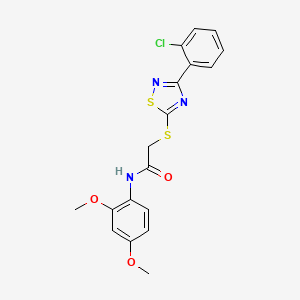
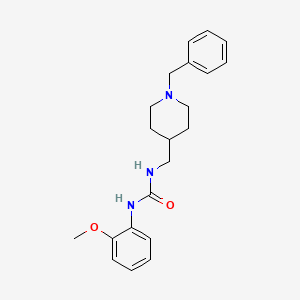
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)
![2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2469082.png)
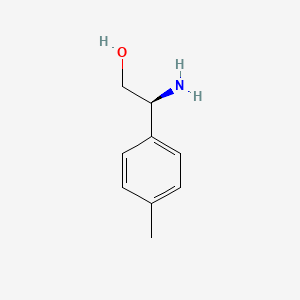
![2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole](/img/structure/B2469084.png)